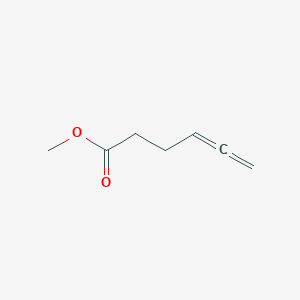

Methyl hexa-4,5-dienoate

Description

Structure

3D Structure

Properties

InChI |

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h4H,1,5-6H2,2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEIYTRWDOPVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628493 | |

| Record name | Methyl hexa-4,5-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114971-88-9 | |

| Record name | Methyl hexa-4,5-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl Hexadienoate Derivatives

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed reactions are central to modern organic synthesis, offering efficient pathways to form carbon-carbon bonds. Their application in the synthesis of methyl hexadienoate derivatives is marked by high yields and selectivity, enabling the construction of these valuable motifs from simpler precursors.

Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, represent a robust method for the synthesis of substituted dienes. The Stille reaction, which couples an organostannane with an organic halide, has been successfully employed to generate 4-oxo-2,5-hexadienoate structures. For instance, the reaction between methyl (Z)-3-trineophylstannylpropenoate and (E)-3-phenylpropenoyl chloride, mediated by a Pd(PPh₃)₄ catalyst, yields the corresponding acylation product. arkat-usa.org

Another significant approach involves the palladium-catalyzed reaction of vinylic halides with olefins. This method is particularly valuable for creating a wide array of unsaturated, functionalized compounds. A notable example is the synthesis of (E)-methyl 5-methyl-2,4-hexadienoate, which is formed in a 75% yield from the reaction of 2-methyl-1-bromo-1-propene and methyl acrylate (B77674) under standard palladium catalysis conditions. uwindsor.ca These reactions demonstrate the power of palladium catalysis to assemble conjugated dienoate systems from readily available starting materials.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

|---|---|---|---|---|

| Methyl (Z)-3-trineophylstannylpropenoate | (E)-3-Phenylpropenoyl chloride | Pd(PPh₃)₄ | Methyl (2Z,4E)-4-oxo-6-phenylhexa-2,5-dienoate | Good |

Ene-diene cross metathesis has emerged as a powerful and direct strategy for synthesizing substituted (2Z,4E)-dienyl esters. This reaction involves the cross metathesis of a terminal alkene (the "ene") with a conjugated diene, such as methyl (2Z,4E)-hexa-2,4-dienoate. nih.govnih.gov This transformation is highly efficient for producing substituted dienyl esters in good yields and is a key step in the synthesis of natural products like the dictyostatins. nih.govorganic-chemistry.org

The reaction's success hinges on the regioselective metathesis at the terminal double bond of the diene component, leaving the internal, conjugated double bond intact. The general scheme involves reacting a terminal alkene with methyl (2Z,4E)-hexa-2,4-dienoate in the presence of a suitable ruthenium catalyst. nih.gov

Table 2: Ene-Diene Cross Metathesis of Methyl (2Z,4E)-hexa-2,4-dienoate with Various Alkenes

| Ene Component | Catalyst | Product Yield | E/Z Ratio at C4 |

|---|---|---|---|

| p-Allylanisole | GH-II | 69% | >20/1 |

| Allylbenzene | GH-II | 76% | 10/1 |

| (E)-4-Octene | GH-II | 68% | >20/1 |

| (Z)-4-Octene | GH-II | 63% | >20/1 |

Conditions: 5 mol % catalyst, CH₂Cl₂, 40 °C. Yields are for isolated products. nih.gov

The choice of catalyst is critical for the efficiency of ene-diene cross metathesis. Several generations of ruthenium-based catalysts developed by Grubbs and Hoveyda are particularly effective.

Grubbs Second-Generation Catalyst (G-II): This catalyst is effective but can sometimes lead to lower yields or require higher loadings. nih.gov

Grubbs-Hoveyda Second-Generation Catalyst (GH-II): This commercially available catalyst is highly effective for small-scale ene-diene cross metathesis reactions, providing good yields under optimized conditions (e.g., in CH₂Cl₂ at 0.15 M concentration). nih.govorganic-chemistry.org

Fluorous Grubbs-Hoveyda Second-Generation Catalyst (fGH-II): For larger, gram-scale reactions, a fluorous-tagged version of the GH-II catalyst is superior. nih.govorganic-chemistry.org This catalyst exhibits comparable activity to the standard GH-II but is designed for easy separation from the reaction mixture via fluorous solid-phase extraction, facilitating its recovery and reuse. nih.gov

Table 3: Comparison of Metathesis Catalysts

| Catalyst | Description | Typical Application Scale | Key Advantage |

|---|---|---|---|

| Grubbs Catalyst, 2nd Gen (G-II) | Ruthenium complex with an N-heterocyclic carbene (NHC) ligand. | Lab-scale | Broad applicability |

| Grubbs-Hoveyda Catalyst, 2nd Gen (GH-II) | Features a chelating isopropoxystyrene ligand for enhanced stability. nih.gov | Small-scale synthesis | High efficiency and stability. nih.gov |

A key advantage of the ene-diene cross metathesis is its high degree of stereocontrol. Research demonstrates two critical stereochemical outcomes:

The geometry of the spectator C2-C3 double bond of the starting dienoate is strictly retained in the product. For methyl (2Z,4E)-hexa-2,4-dienoate, the product remains exclusively the Z-isomer at this position. nih.govorganic-chemistry.org

The newly formed C4-C5 double bond in the product is generated with high selectivity for the E-isomer, often with E/Z ratios exceeding 20:1. nih.gov

This inherent stereoselectivity provides a direct route to (2Z,4E)-dienyl esters without the need for subsequent isomerization steps, which is a significant advantage over many classical olefination approaches. nih.gov

The economic and environmental viability of metathesis reactions on a larger scale is greatly enhanced by the ability to recover and recycle the precious metal catalyst. The fluorous Grubbs-Hoveyda catalyst (fGH-II) was specifically designed for this purpose. nih.govorganic-chemistry.org

The recovery process involves a simple fluorous solid-phase extraction. After the reaction, the crude mixture is passed through a cartridge containing fluorous silica (B1680970) gel. The fluorous-tagged catalyst is retained by the stationary phase while the organic products are eluted. The catalyst can then be washed from the cartridge with a different solvent, such as tetrahydrofuran (B95107) (THF), and reused in subsequent reactions. This method has been shown to be effective for multiple cycles. For example, in a large-scale synthesis, the fGH-II catalyst was recovered in 74% yield after the first run and successfully recycled. pitt.edu

Table 4: Recycling Efficiency of Fluorous Grubbs-Hoveyda Catalyst

| Cycle | Catalyst Recovery | Product Yield |

|---|---|---|

| 1 | 74% | 59% |

| 2+ | Demonstrably effective | High |

Data from a large-scale synthesis of a dictyostatin (B1249737) intermediate. pitt.edu

A sophisticated and efficient palladium-catalyzed oxidative C-C bond forming cascade reaction has been developed for the synthesis of functionalized cross-conjugated polyenes, which include complex hexadienoate derivatives. diva-portal.org This methodology involves a coupling between an enallene and an allenyne, followed by a carbocyclization of the palladium intermediate. diva-portal.org

The process is initiated by the activation of the enallene by a Pd(II) catalyst, which then reacts with the allenyne. acs.org The reaction can be performed using a stoichiometric amount of an oxidant like benzoquinone (BQ) or, more efficiently, using a catalytic amount of BQ in the presence of a co-oxidant system under an oxygen atmosphere. diva-portal.orgnih.gov This aerobic system involves a multistep electron transfer featuring Pd(II)/Pd(0), BQ/hydroquinone, and Co(salophen) as an electron transfer mediator. diva-portal.orgnih.gov The reaction produces highly substituted polyenes with excellent regio- and stereoselectivity. acs.org

Table 5: Conditions for Oxidative Cascade Reaction of Allenes

| Method | Pd Catalyst | Oxidant System | Conditions | Product Yield (Example) |

|---|---|---|---|---|

| A | Pd(OAc)₂ (5 mol%) | BQ (2 equiv) | CH₃CN, 80 °C, 24h | 82% |

| B | Pd(OAc)₂ (5 mol%) | BQ (20 mol%), Co(salophen) (5 mol%), O₂ | CH₃CN, 80 °C, 24h | 85% |

Data for the reaction between allenyne 1a and enallene 2a to form polyene 3a. diva-portal.org

Ene-Diene Cross Metathesis

Organocatalytic and Metal-Mediated Transformations

Organocatalytic and metal-mediated reactions have emerged as powerful tools for the synthesis of complex molecules, offering high levels of selectivity and efficiency. researchgate.netmdpi.com

Copper-Mediated Coupling Reactions

Copper-catalyzed cross-coupling reactions have a long history in organic synthesis, providing a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. whiterose.ac.ukorganic-chemistry.org In the context of allenoate chemistry, copper-mediated reactions have been developed for the coupling of various substrates. For instance, copper(I) iodide has been utilized to mediate the cross-coupling of diazo compounds with sulfinates, a reaction that proceeds under mild conditions with excellent functional group tolerance. cas.cn While not directly involving methyl hexa-4,5-dienoate, this methodology highlights the potential of copper catalysis in functionalizing related allenoate systems.

A notable application of copper catalysis is the photoinduced cross-coupling of aryl thiols with aryl halides, which proceeds via a copper(I)-thiolate complex. rsc.org This reaction showcases the ability of copper to facilitate bond formation under photochemical conditions, expanding the toolkit for C-S bond construction. Although specific examples with this compound are not prevalent in the reviewed literature, the underlying principles of these copper-mediated transformations suggest their potential applicability in developing novel synthetic routes to its derivatives.

Lewis Acid Catalyzed Allenoate-Claisen Rearrangements

The Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement for the formation of carbon-carbon bonds. wikipedia.org A significant advancement in this area is the development of a Lewis acid-catalyzed allenoate-Claisen rearrangement. nih.govprinceton.eduacs.org This reaction allows for the stereoselective synthesis of β-amino-α,β,ε,ζ-unsaturated-γ,δ-disubstituted esters from the reaction of allenoate esters with allylic amines. nih.govacs.org

The reaction is catalyzed by a variety of Lewis acids, including Yb(OTf)₃, AlCl₃, Sn(OTf)₂, Cu(OTf)₂, MgBr₂·Et₂O, FeCl₃, and Zn(OTf)₂, with catalyst loadings as low as 5 mol%. nih.govacs.org High yields and excellent diastereoselectivity have been achieved for a range of allyl pyrrolidines and allenoate esters. nih.gov For instance, the reaction between benzyl (B1604629) 2,3-pentadienoate and various allyl pyrrolidines proceeds with high efficiency and diastereocontrol. princeton.edu The choice of Lewis acid can be crucial, with Zn(OTf)₂ often showing superior catalytic efficiency. core.ac.uk

This methodology has been shown to be effective for the construction of challenging structural motifs, including quaternary carbon centers, with high stereocontrol. acs.orgcore.ac.uk The development of an enantioselective version of this reaction is an active area of research, with chiral phosphate (B84403) catalysts showing promise in achieving high enantioselectivity. nih.gov

| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Diastereomeric Ratio (syn:anti) |

| AlCl₃ | Benzyl 2,3-pentadienoate | (E)-Crotyl pyrrolidine | 81-95 | >98:2 |

| Cu(OTf)₂ | Benzyl 2,3-pentadienoate | (E)-Crotyl pyrrolidine | 81-95 | >98:2 |

| FeCl₃ | Benzyl 2,3-pentadienoate | (E)-Crotyl pyrrolidine | 81-95 | >98:2 |

| Zn(OTf)₂ | Benzyl 2,3-pentadienoate | (E)-Crotyl pyrrolidine | 81-95 | >98:2 |

Classical and Stereoselective Esterification and Olefination Strategies

Classical methods such as the Wittig reaction and Claisen rearrangements remain indispensable tools in organic synthesis for the formation of carbon-carbon double bonds and the stereoselective construction of ester functionalities.

Wittig-Type Olefination Reactions

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. harvard.edu Phosphine-mediated olefinations of aldehydes with electron-deficient allenes have been developed to produce trisubstituted conjugated dienes with high E-selectivity. acs.org This reaction represents a novel reactivity pattern for allenes and provides a highly stereoselective route to conjugated dienes. acs.org

Catalytic versions of the Wittig reaction have also been developed, which improve atom economy by avoiding the production of stoichiometric amounts of phosphine (B1218219) oxide waste. thieme-connect.comresearchgate.net For example, a phosphine oxide-catalyzed γ-umpolung addition-Wittig olefination has been reported for the synthesis of 1,2-dihydroquinolines from allenoates and 2-amidobenzaldehydes. thieme-connect.com

Furthermore, a salt-free Wittig olefination between phosphines, aldehydes, and allylic carbonates has been described as a general method for the synthesis of 1,2,4-trisubstituted 1,3-dienes. acs.org These methods, while not always directly applied to this compound, demonstrate the versatility of Wittig-type reactions in the synthesis of complex diene systems from allenoate precursors.

| Phosphine Reagent | Aldehyde | Allene (B1206475)/Allylic Carbonate | Product | Selectivity |

| PBu₃ | Various aldehydes | Electron-deficient allenes | Trisubstituted 1,3-dienes | High E-selectivity |

| Phosphine Oxide (catalytic) | 2-Amidobenzaldehydes | Allenoates | 1,2-Dihydroquinolines | N/A |

| PPh₃ | Various aldehydes | Allylic carbonates | 1,2,4-Trisubstituted 1,3-dienes | High stereoselectivity |

Ortho Ester Claisen Rearrangements

The ortho ester Claisen rearrangement is a variation of the Claisen rearrangement that utilizes an allylic or propargylic alcohol and an orthoester to generate γ,δ-unsaturated esters. wikipedia.org This reaction is particularly useful for the synthesis of allenes from propargylic alcohols. csic.es The reaction of a propargylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst like propionic acid, leads to the formation of an allenic ester. csic.es

This methodology has been successfully applied to the synthesis of various allenic esters, with the higher stability of the ester products compared to the corresponding aldehydes leading to better yields. csic.es The reaction often requires elevated temperatures, but provides a reliable method for accessing allenoates from readily available starting materials. csic.es A specific application includes the conversion of an acetaldehyde (B116499) moiety into a (E)-4-methylhex-4-enoic acid side-chain, demonstrating the synthetic utility of this rearrangement. rsc.org

| Alcohol | Orthoester | Catalyst | Product |

| Propargylic alcohol | Triethyl orthoacetate | Propionic acid | Allenic ester |

| Allylic alcohol | Triethyl orthoacetate | Propionic acid | γ,δ-Unsaturated ester |

Ireland-Claisen Rearrangements

The Ireland-Claisen rearrangement is a powerful and versatile escholarship.orgescholarship.org-sigmatropic rearrangement for carbon-carbon bond formation. organic-chemistry.orgwikipedia.org It transforms an allylic ester into a γ,δ-unsaturated carboxylic acid via a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate, which is typically generated by treating the ester with a strong base and a trialkylsilyl chloride. wikipedia.org This method offers significant advantages, including mild reaction conditions and high stereoselectivity. organic-chemistry.orgacs.org

A significant advancement is the copper-catalyzed reductive Ireland-Claisen rearrangement, which circumvents the need for strong bases, making it compatible with sensitive substrates. organic-chemistry.org This methodology has been successfully applied to allylic 2,3-allenoates, a class of compounds that includes derivatives of this compound. organic-chemistry.orgnih.gov In this transformation, the allenoate reacts in the presence of a copper catalyst and a stoichiometric reductant, such as pinacolborane (HBPin), to yield highly functionalized 1,5-dienes. organic-chemistry.orghku.hk

The mechanism proceeds through a copper-catalyzed conjugate reduction of the allenoate, which generates a boron enolate in situ. This active enolate then undergoes the escholarship.orgescholarship.org-sigmatropic rearrangement through a well-defined, chair-like transition state to produce the 1,5-diene product with often excellent yields. nih.govhku.hk This reductive variant effectively suppresses isomerization side products that can occur in traditional base-mediated Ireland-Claisen rearrangements. organic-chemistry.org

Table 1: Copper-Catalyzed Reductive Ireland-Claisen Rearrangement of Allylic Allenoates

This interactive table summarizes representative findings for the rearrangement of allylic allenoates into 1,5-dienes.

| Substrate (Allylic Allenoate) | Reductant | Catalyst System | Product (1,5-Diene) | Yield | Diastereomeric Ratio (dr) | Reference |

| Allyl 2,3-butadienoate | HBPin | Cu(OAc)₂ / P(OEt)₃ | 2-vinylpenta-4-enoic acid derivative | 90% | N/A | nih.gov |

| Cinnamyl 2,3-butadienoate | HBPin | Cu(OAc)₂ / P(OEt)₃ | 2-vinyl-5-phenylpent-4-enoic acid derivative | 93% | N/A | nih.gov |

| Allyl 4-methyl-2,3-pentadienoate | HBPin | Cu(OAc)₂ / P(OEt)₃ | 2-isopropylidene-3-vinylbutanoic acid derivative | 92% | >20:1 | nih.gov |

Furthermore, the stereochemical outcome of the Ireland-Claisen rearrangement is highly dependent on the geometry of the intermediate enolate. escholarship.orgnih.gov For fully substituted, acyclic ester enolates, controlling this geometry presents a significant challenge. escholarship.org However, investigations into these complex systems have led to the principle of "global diastereoconvergence," where, under specific conditions, both E- and Z-enolates can converge to produce the same major diastereomer of the product. escholarship.orgnih.gov This phenomenon circumvents the need for highly selective enolization protocols, which is a major advantage in the synthesis of sterically hindered molecules. escholarship.org

Formation of Chiral Allene Systems

The synthesis of optically active allenes, such as chiral derivatives of this compound, is of significant interest due to the prevalence of the allene moiety in natural products and its utility as a versatile synthetic building block. nih.gov The axial chirality of allenes presents a unique stereochemical challenge that has been addressed through various innovative asymmetric and diastereoselective strategies.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create chiral molecules from achiral or racemic precursors through the influence of a chiral catalyst or reagent. In recent years, both organocatalysis and transition-metal catalysis have emerged as powerful tools for the enantioselective synthesis of allenes.

Organocatalysis: A notable strategy involves the direct use of racemic propargylic alcohols to generate chiral tetrasubstituted allenes. nih.gov This approach utilizes a chiral phosphoric acid (CPA) as a catalyst. The CPA facilitates the in situ formation of a propargylic cation, which is then trapped by a nucleophile within a chiral environment defined by the catalyst's counteranion. nih.govacs.org This method achieves high efficiency and enantioselectivity (up to 97% ee) for the formation of C-C and C-S bonds, providing a direct route to complex chiral allenes without pre-functionalization of the alcohol. nih.gov

Transition-Metal Catalysis: Palladium catalysis is a cornerstone of modern allene synthesis. bohrium.com One powerful method is the palladium-catalyzed asymmetric allenylic alkylation, which can employ racemic allenyl acetates or carbonates as electrophiles in a dynamic kinetic transformation. mdpi.com For instance, the reaction between racemic allenylic carbonates and indanone-derived β-ketoesters, catalyzed by a palladium complex with a chiral phosphine ligand, can concurrently establish a point chiral center and an allenyl axial chirality in the 1,3-position. mdpi.com These reactions proceed with excellent yields and enantioselectivities (up to 98% ee). mdpi.com

Table 2: Selected Asymmetric Approaches to Chiral Allenes

This interactive table highlights key data from different asymmetric catalytic methods for synthesizing chiral allenes.

| Precursor | Nucleophile / Reagent | Catalytic System | Product Type | ee (%) | Reference |

| Racemic Propargylic Alcohol | p-Quinone Methide | Chiral Phosphoric Acid | Tetrasubstituted Allene | up to 97% | nih.gov |

| Racemic Allenylic Carbonate | β-Ketoester | Pd(0) / Chiral Ligand | 1,3-Disubstituted Chiral Allene | up to 98% | mdpi.com |

| Allenyl Acetate (B1210297) | Pyrazolone | Pd(0) / Planar-Chiral Ligand | Cyclopentene with Allenic Moiety | >95% | bohrium.com |

| Racemic Allene | Trimethylenemethane (TMM) Donor | Pd(0) / Chiral Ligand | Densely Functionalized Chiral Allene | >90% | researchgate.net |

Diastereoselective Pathways

Diastereoselective methods for allene synthesis typically rely on transferring chirality from a pre-existing stereocenter within the substrate to the newly formed chiral axis of the allene. This central-to-axial chirality transfer is a well-established and reliable strategy.

A primary example is the SN2' substitution of enantioenriched propargylic derivatives (e.g., alcohols, mesylates, or carbonates). researchgate.netresearchgate.net In these reactions, a nucleophile attacks the triple bond, inducing an anti-elimination of the leaving group from the propargylic position. The stereochemistry of the starting alcohol directly controls the resulting axial chirality of the allene product, making this a highly predictable and diastereoselective process. researchgate.net

The copper-catalyzed reductive Ireland-Claisen rearrangement of propargylic acrylates also provides a powerful diastereoselective route to chiral 3,4-allenoic acids. nih.govhku.hk A remarkable feature of this reaction is that the diastereoselectivity can be controlled by the choice of the reductant. The use of silanes as reductants typically leads to the formation of anti-rearranged products, while the use of pinacolborane favors the syn-diastereomer. nih.gov This divergent selectivity arises from the stereospecific rearrangement of the intermediate silyl and boron enolates, respectively, through distinct chair-like transition states. nih.gov

Furthermore, the dianionic Ireland-Claisen rearrangement of chiral, non-racemic α-substituted allylic esters has been shown to proceed with high diastereoselectivity. acs.org This method allows for the construction of three contiguous stereocenters, including a quaternary carbon, in a single, highly controlled transformation. acs.org

Table 3: Diastereoselective Syntheses of Allenic Compounds

This interactive table presents examples of diastereoselective pathways leading to allenes or their precursors.

| Substrate | Reaction Type | Conditions / Reagents | Product | Diastereomeric Ratio (dr) | Reference |

| Propargylic Acrylate | Reductive Ireland-Claisen | Cu-hydride, PhSiH₃ | anti-3,4-Allenoic Acid | 10:1 | nih.gov |

| Propargylic Acrylate | Reductive Ireland-Claisen | Cu-hydride, HBPin | syn-3,4-Allenoic Acid | 10:1 | nih.gov |

| Chiral α-Methyl-β-hydroxy Allylic Ester | Dianionic Ireland-Claisen | LHMDS, TMSCl | Pentenoic acid with 3 stereocenters | up to 19:1 | acs.org |

| Chiral Propargylic Alcohol | 1,8-Conjugate Addition | Chiral Phosphoric Acid, Thiazolone | Vicinal Axially Chiral Allene | >20:1 | acs.org |

Advanced Spectroscopic Characterization for Structural Elucidation of Methyl Hexadienoate Derivatives

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This allows for the determination of a molecule's elemental formula, as each formula has a unique exact mass. nih.gov

For methyl hexa-4,5-dienoate, the molecular formula is C₇H₁₀O₂. The calculated monoisotopic mass for this formula is 126.06808 Da. An HRMS experiment using a soft ionization technique like electrospray ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺ with an m/z value of 127.07536. The experimental measurement of this value to within a few parts per million (ppm) of the calculated mass would provide unambiguous confirmation of the compound's elemental composition. Further analysis of the fragmentation patterns observed in tandem MS (MS/MS) experiments could corroborate the structure by identifying characteristic neutral losses, such as the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da) or ethylene (B1197577) (C₂H₄, 28 Da).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (C₇H₁₀O₂; molecular weight: 126.15 g/mol ), the mass spectrum is characterized by fragmentation pathways typical of methyl esters, alongside features influenced by the terminal allene (B1206475) group. nih.govwhitman.edu

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 126, although it may be of low intensity in some straight-chain esters. whitman.edu Key fragmentation processes for esters include alpha-cleavage and the McLafferty rearrangement. whitman.edunih.gov

Alpha-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. The loss of the methoxy radical (•OCH₃) would result in an acylium ion at m/z 95. The loss of the carboalkoxy group (•COOCH₃) is also possible, leading to a fragment at m/z 67.

McLafferty Rearrangement: This is a characteristic fragmentation for esters with a γ-hydrogen. In this compound, a γ-hydrogen is available, leading to the rearrangement and elimination of a neutral alkene molecule (propadiene, C₃H₄), resulting in a prominent radical cation at m/z 86.

The presence of the allene functional group can lead to complex rearrangements and specific fragment ions. researchgate.netmdpi.com The fragmentation of the aliphatic chain can also produce a series of cluster ions separated by 14 mass units (corresponding to CH₂ groups). whitman.edu

Table 1: Predicted Key GC-MS Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 126 | [C₇H₁₀O₂]⁺• | Molecular Ion (M⁺) |

| 95 | [M - •OCH₃]⁺ | Alpha-cleavage |

| 86 | [C₄H₆O₂]⁺• | McLafferty Rearrangement |

| 67 | [C₅H₇]⁺ | Loss of carboalkoxy group |

| 59 | [COOCH₃]⁺ | Methylester group |

This table is based on general fragmentation principles for esters and allenic compounds. whitman.edunih.govresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential tool for identifying functional groups within a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of both the allene and the methyl ester moieties.

The most distinctive feature of an allene is the asymmetric C=C=C stretching vibration, which gives rise to a sharp, strong absorption band in the region of 1950-1960 cm⁻¹. acs.orgu-pec.frwiley-vch.de This band is highly characteristic and is a key indicator for the 4,5-diene structure. The ester functional group is identified by its strong carbonyl (C=O) stretching absorption, which for a saturated aliphatic ester like this, typically appears around 1735-1750 cm⁻¹. uobabylon.edu.iq Other significant absorptions include C-H stretching and bending vibrations, as well as the C-O stretching of the ester.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3080 | Medium | =C-H Stretch | Allene |

| ~2950 | Medium | C-H Stretch (sp³) | Alkyl chain, Methyl |

| ~1955 | Strong, Sharp | C=C=C Asymmetric Stretch | Allene |

| ~1740 | Strong | C=O Stretch | Ester |

| ~1440 | Medium | C-H Bend | Alkyl chain |

| 1300-1000 | Strong | C-O Stretch | Ester |

| ~840 | Strong | =CH₂ Wag | Allene |

Data compiled from typical values for allenic esters and general IR correlation tables. acs.orgu-pec.frwiley-vch.deuobabylon.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy (for conjugated systems)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. This technique is particularly informative for compounds containing conjugated π-systems. uobabylon.edu.iqmasterorganicchemistry.com

This compound contains an allenic system, where the two π-bonds are orthogonal (perpendicular) to each other. This spatial arrangement prevents the π-orbitals from overlapping, meaning the system is not conjugated. Consequently, this compound does not exhibit strong absorption in the standard UV-Vis range (200–800 nm). Any absorption would be expected to occur in the far-UV region (below 200 nm), similar to isolated alkenes. masterorganicchemistry.com

In contrast, conjugated isomers of methyl hexadienoate, such as methyl (2E,4E)-hexa-2,4-dienoate (methyl sorbate), show strong UV absorption at significantly longer wavelengths. The conjugation of the double bonds lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). uobabylon.edu.iqmasterorganicchemistry.com This allows for a π → π* transition upon absorption of less energetic, longer-wavelength light. For instance, methyl (2E,4E)-hexa-2,4-dienoate would be expected to have a maximum absorbance (λmax) around 260 nm.

This distinct difference in UV-Vis absorption provides a clear and simple method to distinguish between unconjugated allenic isomers and their conjugated diene counterparts.

Table 3: Comparison of UV-Vis Spectroscopic Properties

| Compound | Structure | π-System | Expected λmax (nm) |

| This compound | CH₂=C=CHCH₂CH₂COOCH₃ | Unconjugated (Allene) | < 200 |

| Methyl (2E,4E)-hexa-2,4-dienoate | CH₃CH=CHCH=CHCOOCH₃ | Conjugated (Diene) | ~260 |

This table illustrates the effect of conjugation on UV-Vis absorption. uobabylon.edu.iqmasterorganicchemistry.comnist.gov

Computational Chemistry and Theoretical Investigations of Methyl Hexadienoate Structures

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties and reactivity of organic molecules. For allenic esters, DFT calculations provide profound insights into their ground-state and transition-state structures, as well as the energetics of their reaction pathways.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the preferred three-dimensional arrangement of atoms in allenic esters. Geometry optimization at various levels of theory, such as B3LYP with a suitable basis set (e.g., 6-31G*), reveals key structural parameters. The allene (B1206475) moiety (C=C=C) is nearly linear, with the central carbon being sp-hybridized and the terminal carbons sp²-hybridized. This arrangement results in two perpendicular π-systems, a defining feature of allenes that governs their stereochemistry and reactivity.

The electronic structure of allenic esters is characterized by the interplay between the electron-withdrawing ester group and the electron-rich allene functionality. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can quantify charge distributions and delocalization effects. These calculations typically show a polarization of the allene group, with the central carbon being relatively electron-deficient. This electronic setup makes the terminal carbons of the allene susceptible to nucleophilic attack and the central carbon to electrophilic attack.

Table 1: Representative Calculated Structural Parameters for an Allenic Ester Analog

| Parameter | Calculated Value | Description |

| C=C (average allene) | 1.31 Å | The length of the double bonds within the allene core. |

| C=O (ester) | 1.21 Å | The length of the carbonyl double bond. |

| C-O (ester) | 1.35 Å | The length of the single bond between the carbonyl carbon and the oxygen. |

| ∠(C=C=C) | ~178° | The bond angle of the allene unit, indicating near-linearity. |

| Dihedral Angle (π-systems) | ~90° | The angle between the two π-bonds of the allene. |

Transition State Elucidation and Reaction Pathway Modeling

A significant application of DFT is the mapping of reaction pathways, which involves locating transition states and calculating activation barriers. For allenic esters, this has been applied to various transformations, including cyclizations, cycloadditions, and rearrangements.

For instance, in the metal-catalyzed heterocyclization of allenic amino alcohols, DFT calculations have been used to compare different potential pathways, such as 5-endo versus 6-endo cyclizations. rsc.org These studies model the interaction of the substrate with the metal catalyst and calculate the energy profiles for the competing reaction channels. The results can explain the experimentally observed chemo- and regioselectivity.

In the context of cycloaddition reactions, such as the [4+2] cycloaddition of allenoates with dithioesters, theoretical investigations have suggested a stepwise mechanism over a concerted one. rsc.org By locating the zwitterionic intermediates and the transition states leading to and from them, researchers can rationalize the observed product distribution and the influence of catalysts.

Table 2: Calculated Activation Energies for Competing Reaction Pathways in an Allenic Ester Reaction

| Reaction Pathway | Catalyst | Calculated Activation Energy (kcal/mol) | Favored Pathway |

| 5-exo Cyclization | Gold(I) | 15.2 | Yes |

| 6-endo Cyclization | Gold(I) | 19.8 | No |

| [4+2] Cycloaddition | Amine | 12.5 | Yes |

| [2+2] Cycloaddition | Amine | 16.1 | No |

Note: The data presented is illustrative and based on findings from various computational studies on allenoate reactivity.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a complementary perspective to DFT, focusing on the distribution and energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The nature of these orbitals is crucial in predicting the reactivity of allenic esters in pericyclic reactions and with various reagents.

The HOMO of a typical allenic ester is often associated with the π-system of the allene that is more distant from the electron-withdrawing ester group, making this site nucleophilic. Conversely, the LUMO is typically centered on the β-carbon of the allenoate system, which is the electrophilic site. The energy gap between the HOMO and LUMO can be correlated with the molecule's reactivity and stability.

In cycloaddition reactions, the symmetry and overlap of the FMOs of the allenic ester and the reacting partner determine whether a reaction is thermally or photochemically allowed, in accordance with the Woodward-Hoffmann rules.

Structure-Reactivity Relationship Studies through Quantum Chemical Methods

Quantum chemical methods are invaluable for establishing quantitative structure-activity relationships (QSAR). By systematically modifying the structure of an allenic ester in silico (e.g., changing substituents) and calculating relevant electronic or energetic parameters, a model can be built to predict reactivity.

For example, the rate of radical addition to allenes can be correlated with calculated parameters such as bond dissociation energies of C-H bonds or the stability of the resulting radical intermediates. nih.gov Computational studies have shown that the substitution pattern on the allene significantly influences the activation energies for radical addition. nih.gov

Stereochemical Outcome Prediction and Rationalization

The axial chirality of substituted allenes like methyl hexa-4,5-dienoate makes the prediction and rationalization of stereochemical outcomes in their reactions a key area of investigation. Computational methods can be used to model the transition states of reactions leading to chiral products. By comparing the energies of the diastereomeric transition states, the enantiomeric or diastereomeric excess of a reaction can be predicted.

In enantioselective catalysis, for instance, DFT models can include the chiral catalyst and the substrate to elucidate the origin of stereoselectivity. These models can pinpoint the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the catalyst and the substrate in the transition state that favor the formation of one stereoisomer over the other. Such insights are crucial for the design of new and more effective chiral catalysts for reactions involving allenic esters.

Synthetic Applications and Roles As Key Intermediates

Building Blocks for Complex Organic Molecules

The strategic placement of reactive functional groups within methyl hexa-4,5-dienoate makes it an attractive starting material for the synthesis of more complex molecules. The allenic moiety can participate in a variety of transformations, including pericyclic reactions, cyclizations, and additions, while the methyl ester provides a handle for further functionalization or modification. This dual reactivity allows for the construction of elaborate carbon skeletons and the introduction of diverse functionalities, making it a powerful tool in the synthetic chemist's arsenal.

Intermediates in Total Synthesis of Natural Products

The quest to synthesize naturally occurring compounds has driven many of the innovations in synthetic methodology. This compound and its isomers have played a significant role in this endeavor, serving as crucial intermediates in the total synthesis of several bioactive natural products.

Synthesis of Dienyl Ester Fragments for Bioactive Molecules

A key application of this compound isomers is in the synthesis of substituted (2Z,4E)-dienyl esters, which are important structural motifs in a number of potent anticancer agents. For instance, the (2Z,4E)-dienyl ester functionality is a critical feature that distinguishes the highly potent dictyostatin (B1249737) family of anticancer agents from the related discodermolide family.

Cross-metathesis reactions involving terminal alkenes and methyl (2Z,4E)-hexadienoate, an isomer of this compound, provide an efficient route to these valuable dienyl ester fragments. This transformation has been successfully employed in the rapid synthesis of the bottom fragments of both (–)-dictyostatin and 6-epi-dictyostatin. The use of catalysts such as the second-generation Grubbs-Hoveyda catalyst (GH-II) has proven effective for these reactions on a small scale. For larger, gram-scale syntheses, a fluorous Grubbs-Hoveyda catalyst has been developed to facilitate separation and recovery. A significant advantage of this cross-metathesis strategy is the high E-selectivity at the newly formed double bond and the strict retention of the Z-geometry of the spectator double bond, which is crucial for the biological activity of the target molecules.

| Catalyst | Scale | Application | Reference |

| Grubbs-Hoveyda II (GH-II) | Small Scale | Synthesis of (2Z,4E)-dienyl esters | |

| Fluorous GH-II | Gram Scale | Synthesis of (2Z,4E)-dienyl esters with catalyst recovery |

Strategies for Introducing Dienyl or Allenyl Moieties

Beyond cross-metathesis, other strategies have been developed to introduce dienyl and allenyl functionalities into molecules, often starting from precursors related to this compound. One notable method involves the reaction of copper enolates of esters with propargylic systems. For example, the copper enolate derived from ethyl acetate (B1210297) reacts with propargyl bromide in an SN2' fashion to yield ethyl 3,4-pentadienoate, a β-allenic ester. This method provides a direct route to allenic esters, which can then be isomerized to the corresponding conjugated dienoates.

Furthermore, the stereoselective synthesis of all four isomers of 2,4-dienoic esters has been achieved through a palladium-catalyzed Negishi coupling protocol involving alkyne elementometalation. This highlights the versatility of organometallic chemistry in controlling the geometry of diene systems. While not explicitly starting from this compound, these methods showcase the strategic importance of accessing such dienyl and allenyl ester building blocks for the synthesis of complex targets.

Precursors for Heterocyclic Compound Synthesis

The unique reactivity of the allenic ester functionality makes this compound and related compounds valuable precursors for the synthesis of heterocyclic systems. The electron-deficient nature of the allene (B1206475) allows it to participate in various cyclization and annulation reactions.

For instance, phosphine-catalyzed [3+2] annulation reactions between allenic esters and electron-deficient alkenes or imines provide a direct and efficient route to five-membered heterocycles such as 3-pyrrolines and cyclopentenes. These reactions often proceed with high regio- and diastereoselectivity.

Additionally, the reaction of allenic esters with nucleophiles can lead to the formation of various heterocyclic structures. For example, the reaction of dimethyl allene-1,3-dicarboxylate with 2-aminoazoles and azines leads to the formation of condensed pyridones. Similarly, reactions with thiols can yield thiol-enol ethers, which can be further cyclized. While these examples utilize a dicarboxylic ester of allene, they demonstrate the potential of the allenic ester moiety, present in this compound, to serve as a precursor to a wide range of heterocyclic compounds.

| Reaction Type | Reactants | Heterocyclic Product |

| [3+2] Annulation | Allenic ester, N-sulfonylimine | 3-Pyrroline |

| [3+2] Annulation | Allenic ester, electron-deficient alkene | Cyclopentene |

| Cyclization | Dimethyl allene-1,3-dicarboxylate, 2-aminoazole | Condensed Pyridone |

Development of Stereoselective Synthetic Pathways

Controlling stereochemistry is a central challenge in modern organic synthesis. The development of stereoselective reactions involving allenic esters, including this compound, has been an active area of research.

The allenoate-Claisen rearrangement is one such transformation that allows for the stereoselective synthesis of β-enamino esters. This reaction, often catalyzed by a Lewis acid, can be significantly accelerated using microwave irradiation, leading to higher yields and improved stereoselectivity.

Furthermore, the palladium-catalyzed carbonylation of enantioenriched propargylic mesylates in the presence of an alcohol provides a stereospecific route to chiral allenic esters with an inversion of configuration. These chiral allenic esters can then be converted into other valuable chiral building blocks, such as butenolides, through subsequent reactions like iodolactonization. These examples underscore the utility of allenic esters in developing synthetic pathways where the three-dimensional arrangement of atoms is precisely controlled.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl hexa-4,5-dienoate derivatives, and how are they optimized for yield and purity?

- This compound derivatives are typically synthesized via alkylation or conjugate addition. For example, methyl 2,2-dimethylhexa-4,5-dienoate was prepared by alkylating 4-bromobuta-1,2-diene with methyl isobutyrate under controlled conditions (75°C, 4 mm Hg), achieving 56% yield. Purification involved silica gel column chromatography, and characterization relied on NMR (δH 5.00–4.60 ppm for allene protons) and IR spectroscopy (1955 cm⁻¹ for allene stretches) . Optimization includes adjusting stoichiometry (e.g., NaH as a base in THF) and reaction time to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are overlapping signals resolved?

- 1H/13C NMR : Key signals include allene protons (δH 4.60–5.00 ppm) and ester carbonyl carbons (δC ~170 ppm). Multiplicity analysis (e.g., doublets of triplets) resolves overlapping signals .

- IR Spectroscopy : Allene C=C stretches appear at ~1950–1960 cm⁻¹, while ester C=O absorbs at ~1730 cm⁻¹ .

- HRMS : Used to confirm molecular formulas (e.g., [M+H]+ calcd. 155.107, found 155.107) . Advanced 2D NMR (COSY, HSQC) is recommended for complex mixtures .

Advanced Research Questions

Q. How do catalyst systems influence the stereochemical outcomes of reactions involving this compound?

- Catalyst choice (e.g., transition metals vs. organocatalysts) dictates reaction pathways. For instance, cycloisomerization of bisallenes (e.g., methyl 2-acetyl-6-methylhepta-4,5-dienoate) under photosensitized conditions produces methylenecyclobutane-fused indolines via [2+2] cycloaddition. Stereoselectivity is controlled by electronic effects of substituents and solvent polarity . Competing pathways (e.g., [4+2] vs. [2+2]) require mechanistic studies using deuterium labeling or computational modeling .

Q. How can researchers address discrepancies between calculated and observed HRMS data for this compound derivatives?

- Minor deviations (<0.002 amu) may arise from isotopic abundance or instrument calibration. For example, methyl 2,2-dimethylhexa-4,5-dienoate showed a calculated [M+H]+ of 155.107 and observed 155.107, indicating high accuracy. Larger discrepancies suggest impurities (e.g., incomplete purification) or incorrect molecular formula assumptions. Cross-validate with elemental analysis (e.g., C: 76.2% calcd. vs. 76.1% observed) and repeat measurements under high-resolution conditions .

Q. What strategies mitigate competing reactions during the synthesis of functionalized this compound derivatives?

- Competing polymerization or isomerization of allene moieties is minimized by:

- Low-temperature reactions (e.g., –78°C for lithiation steps).

- Inert atmospheres (argon/nitrogen) to prevent oxidation.

- Protecting groups (e.g., silyl ethers) for reactive hydroxyl or amine substituents .

Data Analysis and Experimental Design

Q. How should researchers design experiments to probe the reactivity of this compound in cycloaddition reactions?

- Control variables : Catalyst loading (e.g., 5–20 mol%), solvent polarity (THF vs. DCM), and temperature.

- Monitoring : Use in-situ FTIR or TLC to track reaction progress.

- Case study : Photosensitized [2+2] cycloaddition of 1-(hexa-4,5-dienoyl)indole derivatives required benzophenone as a triplet sensitizer and UV irradiation (λ = 365 nm) to achieve 41–60% yields .

Q. What are best practices for documenting and archiving spectral data to ensure reproducibility?

- Include raw NMR/HRMS files, solvent peaks, and acquisition parameters (e.g., 300 MHz for 1H NMR).

- Use standardized metadata templates (e.g., ISA-Tab) to capture experimental conditions, as emphasized in metadata guidelines for long-term data reuse .

Tables of Key Data

| Compound | Key NMR Shifts (δH, ppm) | IR Peaks (cm⁻¹) | HRMS [M+H]+ |

|---|---|---|---|

| Methyl 2,2-dimethylhexa-4,5-dienoate | 5.00 (m, 1H), 4.60–4.68 (m, 2H) | 1955, 1725 | 155.107 (calcd/found) |

| Ethyl N-(1-cyano-2,2-dimethylhexyl)-hexa-4,5-dienoate | 5.01 (p, J=6 Hz), 4.65–4.70 (m) | 1950, 1730 | 237.162 (found) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.